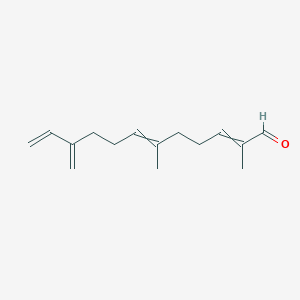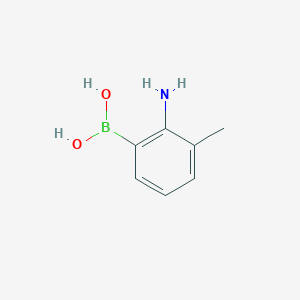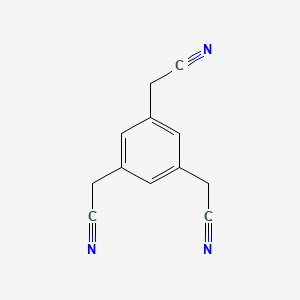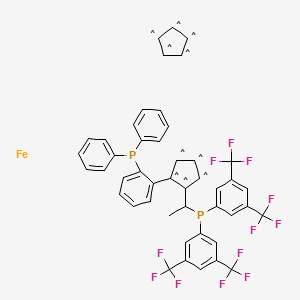
1,3,5-Tri(pyridin-3-yl)benzene
概要
説明
1,3,5-Tri(pyridin-3-yl)benzene is an organic compound that consists of a benzene ring substituted with three pyridine rings at the 1, 3, and 5 positions. This compound is known for its unique structural properties and is widely used in various scientific research applications, particularly in the field of organic electronics.
作用機序
Target of Action
The primary target of 1,3,5-Tri(pyridin-3-yl)benzene, also known as TmPyPB, is the electron transport layer (ETL) and hole-blocking layer (HBL) in organic electronic devices . These layers are crucial for the operation of devices such as OLEDs, OPV, and perovskite solar cells .
Mode of Action
TmPyPB interacts with its targets by facilitating electron transport and blocking holes . It possesses a low-lying HOMO (highest occupied molecular orbital), a high triplet energy level, and electron-deficient pyridine groups . These properties enable TmPyPB to effectively transport electrons while preventing the flow of holes, thus enhancing the efficiency of electronic devices .
Biochemical Pathways
In the context of organic electronic devices, the biochemical pathways are replaced by electronic pathways. TmPyPB affects the electron transport and hole-blocking pathways, leading to improved device performance .
Pharmacokinetics
While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, Excretion) properties of a compound within a biological system, in the case of TmPyPB, it’s more relevant to discuss its physical properties. TmPyPB has a molecular weight of 537.65 g/mol and is soluble in common organic solvents . It has a melting point range of 195 - 200 °C .
Result of Action
The result of TmPyPB’s action is the enhanced performance of organic electronic devices. For instance, when blended with a hole-transporting material such as TCTA, TmPyPB has been used as a co-host material to fabricate high-efficiency blue PhOLEDs .
Action Environment
The action of TmPyPB can be influenced by environmental factors. It is relatively stable under normal conditions, but should avoid prolonged exposure to light and high temperatures . These factors can affect the compound’s action, efficacy, and stability in the context of its use in organic electronic devices .
準備方法
Synthetic Routes and Reaction Conditions
1,3,5-Tri(pyridin-3-yl)benzene can be synthesized through a multi-step organic synthesis process. One common method involves the use of benzene-1,3,5-tricarboxylic acid (trimesic acid) as a starting material. The tricarboxylic acid is first converted to its corresponding acid chloride, which is then reacted with pyridine under specific conditions to form the desired product . The reaction typically requires a catalyst, such as palladium, and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as sublimation to obtain ultra-pure-grade chemicals .
化学反応の分析
Types of Reactions
1,3,5-Tri(pyridin-3-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine rings to piperidine rings.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
1,3,5-Tri(pyridin-3-yl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Employed in the design of bioactive molecules and as a ligand in metal-organic frameworks.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Widely used in the production of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices due to its excellent electron-transport and hole-blocking properties
類似化合物との比較
Similar Compounds
1,3,5-Tri(pyridin-4-yl)benzene: Similar structure but with pyridine rings at the 4-position.
1,3,5-Tri(pyridin-2-yl)benzene: Pyridine rings at the 2-position.
1,3,5-Tris(3-pyridyl-3-phenyl)benzene: Contains additional phenyl groups attached to the pyridine rings
Uniqueness
1,3,5-Tri(pyridin-3-yl)benzene is unique due to its specific substitution pattern, which provides distinct electronic properties and makes it highly suitable for use in electronic devices. Its ability to act as both an electron-transport and hole-blocking material sets it apart from other similar compounds .
特性
IUPAC Name |
3-(3,5-dipyridin-3-ylphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3/c1-4-16(13-22-7-1)19-10-20(17-5-2-8-23-14-17)12-21(11-19)18-6-3-9-24-15-18/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQUDGFWPWKPBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=CC(=C2)C3=CN=CC=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601261940 | |
| Record name | 3,3′,3′′-(1,3,5-Benzenetriyl)tris[pyridine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601261940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872277-48-0 | |
| Record name | 3,3′,3′′-(1,3,5-Benzenetriyl)tris[pyridine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=872277-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3′,3′′-(1,3,5-Benzenetriyl)tris[pyridine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601261940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[4-[3,5-bis[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde](/img/structure/B3068754.png)





![4-[2,3,4,5,6-pentakis(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B3068793.png)



![4-[4-[4-(4-formylphenyl)phenyl]phenyl]benzaldehyde](/img/structure/B3068810.png)

